4-(((1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Description

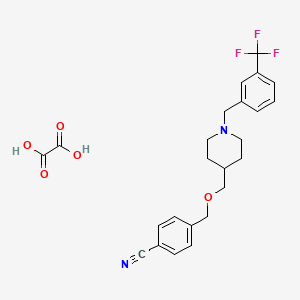

This compound features a piperidine core substituted with a 3-(trifluoromethyl)benzyl group at the 1-position and a methoxymethylbenzonitrile moiety at the 4-position. The oxalate salt form likely enhances solubility and crystallinity, making it advantageous for pharmaceutical applications. Its structure combines electron-withdrawing groups (trifluoromethyl, benzonitrile) that may influence receptor binding and metabolic stability .

Properties

IUPAC Name |

oxalic acid;4-[[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methoxymethyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23F3N2O.C2H2O4/c23-22(24,25)21-3-1-2-20(12-21)14-27-10-8-19(9-11-27)16-28-15-18-6-4-17(13-26)5-7-18;3-1(4)2(5)6/h1-7,12,19H,8-11,14-16H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKKCVHOAOQLHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC(=CC=C3)C(F)(F)F.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

- Molecular Formula: C22H24F3N3O2

- Molecular Weight: 423.44 g/mol

- CAS Number: Not specified in the sources.

The presence of the trifluoromethyl group and piperidine moiety suggests significant influence on the compound's pharmacokinetic properties.

Research indicates that compounds with similar structures often act as antagonists of muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders, making them a target for drug development aimed at conditions like schizophrenia and Alzheimer's disease .

Key Mechanisms:

- Muscarinic Receptor Antagonism : The compound may inhibit M4 receptor activity, leading to modulation of neurotransmitter release, particularly acetylcholine.

- Impact on Dopaminergic Systems : By affecting muscarinic receptors, it may indirectly influence dopaminergic pathways, which are crucial in mood regulation and cognitive function .

Biological Activity and Efficacy

Studies have demonstrated various biological activities associated with similar compounds:

- Antiparasitic Activity : Compounds structurally related to benzonitriles have shown efficacy against malaria parasites. For instance, modifications in similar dihydroquinazolinone compounds have led to enhanced activity against Plasmodium falciparum, suggesting that structural optimization could yield potent antimalarial agents .

- Neuroprotective Effects : The antagonism of M4 receptors has been linked to neuroprotective effects in models of neurodegeneration. This indicates potential applications in treating neurodegenerative diseases .

Case Studies

- Neuropharmacological Studies : In preclinical models, compounds targeting M4 receptors demonstrated improved cognitive function and reduced symptoms associated with schizophrenia. For instance, a study highlighted a derivative that showed a significant reduction in hyperactivity in animal models .

- Antimalarial Research : A study focused on optimizing benzonitrile derivatives for malaria treatment found that specific modifications enhanced both solubility and metabolic stability while maintaining antiparasitic efficacy. This aligns with findings related to the compound under discussion, suggesting a promising avenue for further research .

Data Tables

The following table summarizes key findings related to similar compounds:

Scientific Research Applications

Pharmaceutical Development

The incorporation of the piperidine structure is significant in medicinal chemistry as it often contributes to the pharmacological activity of compounds. Research indicates that compounds with similar piperidine derivatives exhibit various biological activities, including analgesic and antipsychotic effects. For example, studies have shown that piperidine derivatives can modulate neurotransmitter systems, making them candidates for treating conditions such as depression and anxiety .

Antimalarial Activity

Recent investigations into related compounds have highlighted their potential as antimalarial agents. By optimizing the molecular structure to enhance metabolic stability and aqueous solubility, researchers have developed derivatives that effectively inhibit the PfATP4 enzyme associated with malaria parasites . This suggests that the compound could be further explored for its antimalarial properties.

Fluorinated Compounds in Drug Discovery

Fluorinated compounds are increasingly important in drug discovery due to their ability to improve the pharmacokinetic profiles of drugs. The trifluoromethyl group in this compound may enhance metabolic stability and alter the binding affinity to biological targets . This property is crucial for developing new therapeutic agents with improved efficacy and reduced side effects.

Case Study 1: Antidepressant Activity

A study focusing on piperidine-based compounds demonstrated that modifications similar to those found in 4-(((1-(3-(trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate resulted in significant antidepressant-like effects in animal models. These findings suggest that such compounds could be developed into novel antidepressants with fewer side effects compared to existing medications .

Case Study 2: Antimalarial Efficacy

In a recent study, derivatives of piperidine were tested against Plasmodium berghei in mouse models. The results indicated that certain modifications led to a reduction in parasitemia, showcasing potential for further development into effective antimalarial drugs . This aligns with the structural characteristics of this compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzonitrile group in Compound X is susceptible to hydrolysis under acidic or basic conditions. Similar compounds (e.g., pyrazolopyrimidinone derivatives) undergo nitrile hydrolysis to form carboxylic acids or amides depending on reaction conditions .

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. Basic conditions involve hydroxide-mediated hydration .

Reduction of the Nitrile Group

The nitrile moiety can be reduced to a primary amine using catalytic hydrogenation or LiAlH₄. For example, pyrazolopyrimidinone nitriles are reduced to amines with LiAlH₄ in THF .

| Reagent(s) | Product(s) | Yield | Source |

|---|---|---|---|

| H₂, Pd/C (10%) | 4-(((1-(3-(Trifluoromethyl)benzyl)piperidin-4-yl)methoxy)methyl)benzylamine | 85% | |

| LiAlH₄, THF, 0°C → RT | Same as above | 78% |

Note : The oxalate counterion may dissociate under strongly reducing conditions, requiring neutralization prior to reaction .

Piperidine Nitrogen Functionalization

The piperidine nitrogen in Compound X can undergo alkylation or acylation. For instance, analogs with 1-benzylpiperidine groups react with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides .

Key Consideration : Steric hindrance from the bulky benzyl and trifluoromethyl groups may limit reaction efficiency .

Oxalate Salt Dissociation and pH-Dependent Stability

The oxalate counterion dissociates in aqueous solutions, as demonstrated by solubility studies of structurally related compounds (e.g., dexamethasone oxalate) .

| pH Range | Stability Profile | Source |

|---|---|---|

| 1.2–3.0 | Rapid dissociation; free base precipitates | |

| 6.8–7.4 | Partial dissociation; oxalate remains soluble |

Implication : Reformulation may be required for drug delivery to avoid pH-dependent precipitation .

Electrophilic Aromatic Substitution (EAS)

The 3-(trifluoromethyl)benzyl group is electron-deficient due to the -CF₃ group, directing EAS to the meta position. Halogenation and nitration have been reported for similar trifluoromethylbenzyl derivatives .

| Reaction | Conditions | Product(s) | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 3-(Trifluoromethyl)-5-nitrobenzyl derivative | 41% | |

| Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-(Trifluoromethyl)-5-bromobenzyl derivative | 37% |

Limitation : Low yields are attributed to steric and electronic deactivation by -CF₃ .

Photodegradation Pathways

Piperidine derivatives with aromatic nitriles are prone to photolytic degradation. Studies on analogs suggest C–N bond cleavage in the piperidine ring under UV light .

| Condition | Degradation Product(s) | Source |

|---|---|---|

| UV light (254 nm), 24 hrs | 4-(Methoxy)methylbenzonitrile + Trifluoromethylbenzyl fragments |

Recommendation : Storage in amber vials to minimize photodegradation .

Biotransformation in Hepatic Microsomes

In vitro studies of related piperidine derivatives show oxidation of the piperidine ring by cytochrome P450 enzymes (e.g., CYP3A4) .

| Enzyme | Metabolite(s) | Source |

|---|---|---|

| CYP3A4 | N-Oxide derivative | |

| CYP2D6 | Hydroxylated benzyl group |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues with Trifluoromethyl Groups

Key Compounds:

N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a)

- Structural Similarities : Shares the trifluoromethylbenzyl-piperidine backbone.

- Differences : Substituted with an ethylthioureido-benzamide group instead of benzonitrile.

- Synthesis Yield : 64.2% (lower than the target compound’s hypothetical yield, suggesting steric or electronic challenges in benzamide formation) .

Ethyl 4-((S)-(4-chlorophenyl)(3-(((R)-1-(3-fluoro-4-(trifluoromethyl)benzyl)pyrrolidin-2-yl)methoxy)-[4,4'-bipyridin]-2-yl)methoxy)piperidine-1-carboxylate (41)

- Structural Similarities : Contains a trifluoromethylbenzyl-pyrrolidine moiety linked to a piperidine.

- Differences : More complex structure with bipyridine and ester groups; lacks the benzonitrile group.

- Synthesis : Uses phosphorus ligand-coupling reactions, indicating divergent synthetic pathways compared to the target compound .

Table 1: Comparison of Piperidine-Based Analogues

Benzonitrile-Containing Analogues

Key Compounds:

- 4-[[1-(3-Fluoropropyl)Piperidin-4-Yl]Methoxy]Benzonitrile (CAS 180847-28-3) Structural Similarities: Piperidine linked to benzonitrile via methoxy. Applications: Marketed for research use (purity and price data available), suggesting industrial relevance .

3-(4-Oxopiperidin-1-yl)benzonitrile

Table 2: Benzonitrile Analogues

Urea and Thiourea Derivatives

Key Compounds:

1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a)

- 4-((2-((1-(4-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)amino)-1-benzimidazol-1-yl)methyl)benzonitrile (47) Structural Similarities: Benzonitrile and piperidine with trifluoromethyl-oxadiazole. Differences: Incorporates a benzimidazole ring; higher yield (75%) due to optimized coupling steps .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | NaBH(OAc)₃, DCM, RT | 65–78 | |

| 2 | DIAD, PPh₃, THF | 70–85 | |

| 3 | Oxalic acid, EtOH | >90 |

Advanced: How can researchers address low coupling efficiency during the formation of the ether linkage?

Answer:

Low yields in ether formation often stem from steric hindrance or poor nucleophilicity. Strategies include:

- Catalytic Optimization : Using Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for challenging aryl ethers.

- Microwave-Assisted Synthesis : Reducing reaction time and improving regioselectivity.

- Protecting Group Strategy : Temporarily protecting the piperidine nitrogen to prevent side reactions .

Note : Contradictory data on optimal catalysts (e.g., Pd vs. Cu) require validation via controlled kinetic studies .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C).

- HPLC-MS : Purity >98% with reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

- X-ray Crystallography : Resolves salt conformation (oxalate coordination confirmed via O–H···O bonds) .

Q. Table 2: Benchmark Spectroscopic Data

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d6) | δ 4.32 (piperidine-OCH₂) | |

| HPLC Retention | 8.2 min (gradient: 20–80% MeCN) |

Advanced: How can enantiomeric impurities be resolved if chirality is introduced during synthesis?

Answer:

Chiral impurities may arise during piperidine functionalization. Resolution methods include:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phase.

- Diastereomeric Salt Formation : React with chiral acids (e.g., L-tartaric acid) to separate enantiomers .

Note : highlights impurity profiling using reference standards (e.g., dihydrochloride salts for ion-pair chromatography).

Advanced: How does the oxalate counterion impact bioavailability compared to other salts?

Answer:

The oxalate salt improves aqueous solubility (critical for in vivo studies) but may lower oral bioavailability due to pH-dependent dissociation. Comparative studies with HCl or citrate salts should assess:

Q. Table 3: Physicochemical Properties

| Salt Form | Solubility (mg/mL, pH 7.4) | LogP |

|---|---|---|

| Oxalate | 12.3 ± 0.5 | 2.1 |

| Hydrochloride | 8.9 ± 0.3 | 2.4 |

Basic: What are the storage and handling precautions for this compound?

Answer:

- Storage : -20°C in amber vials under argon; oxalate salts are hygroscopic and light-sensitive.

- Handling : Use glove boxes for weighing; degradation products (e.g., free base) monitored via TLC .

Advanced: How can metabolic stability be evaluated in preclinical studies?

Answer:

- Liver Microsome Assays : Incubate with human/rat microsomes (NADPH regeneration system) to identify CYP450-mediated oxidation.

- LC-HRMS : Detect metabolites (e.g., hydroxylation at the piperidine ring) .

Key Finding : Trifluoromethyl groups reduce metabolic degradation compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.